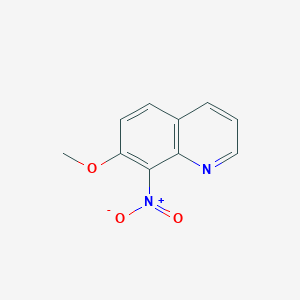

7-Methoxy-8-nitroquinoline

Description

Properties

IUPAC Name |

7-methoxy-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-8-5-4-7-3-2-6-11-9(7)10(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPSBGPTZVFQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458708 | |

| Record name | 7-METHOXY-8-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83010-83-7 | |

| Record name | 7-METHOXY-8-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 7-Methoxy-8-nitroquinoline, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis, this guide outlines a robust two-step approach. The proposed synthesis commences with the Skraup synthesis of 7-methoxyquinoline from m-anisidine, followed by the regioselective nitration of the resulting intermediate. This document details the experimental protocols, relevant quantitative data, and a visualization of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound can be logically approached in two primary stages:

-

Skraup Synthesis of 7-Methoxyquinoline: This classic method for quinoline synthesis is adapted for the preparation of 7-methoxyquinoline. The reaction involves the cyclization of m-anisidine with glycerol in the presence of an oxidizing agent and a dehydrating acid. It is important to note that the Skraup reaction with meta-substituted anilines can potentially yield a mixture of 5- and 7-substituted isomers. Therefore, purification of the desired 7-methoxyquinoline is a critical step.

-

Nitration of 7-Methoxyquinoline: The synthesized 7-methoxyquinoline is then subjected to electrophilic aromatic substitution to introduce a nitro group. The methoxy group at the 7-position is an activating, ortho-para directing group. Consequently, the nitration is expected to preferentially occur at the 8-position (ortho) or the 5-position (para). Through careful control of reaction conditions, selective nitration at the 8-position can be favored.

The overall synthetic transformation is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 7-Methoxyquinoline via Skraup Reaction

This procedure is adapted from analogous Skraup syntheses of substituted quinolines.

Materials:

-

m-Anisidine (3-methoxyaniline)

-

Glycerol

-

Sodium m-nitrobenzenesulfonate (or another suitable oxidizing agent)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to m-anisidine while cooling in an ice bath.

-

To this mixture, add glycerol and the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate). If the reaction is known to be vigorous, a small amount of ferrous sulfate can be added to moderate it.

-

Heat the reaction mixture cautiously in an oil bath. The temperature should be gradually raised to and maintained at approximately 130-140°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product, which may be a mixture of 5- and 7-methoxyquinoline, should be purified by column chromatography on silica gel to isolate the desired 7-methoxyquinoline.

Step 2: Nitration of 7-Methoxyquinoline

This protocol is based on standard nitration procedures for aromatic compounds.

Materials:

-

7-Methoxyquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Concentrated Nitric Acid

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane or Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 7-methoxyquinoline in concentrated sulfuric acid at 0°C.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while keeping the temperature below 10°C.

-

Add the nitrating mixture dropwise to the solution of 7-methoxyquinoline, maintaining the reaction temperature between 0 and 5°C with an ice-salt bath.

-

After the addition is complete, stir the reaction mixture at this temperature for an additional 30-60 minutes.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extract the product with dichloromethane or chloroform.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields and properties of similar compounds reported in the literature.

| Parameter | 7-Methoxyquinoline (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₁₀H₉NO | C₁₀H₈N₂O₃ |

| Molecular Weight | 159.19 g/mol | 204.18 g/mol |

| Appearance | Colorless to pale yellow oil or solid | Yellow solid |

| Melting Point | Not specified (may be an oil at RT) | To be determined experimentally |

| Boiling Point | Not specified | Not applicable (solid) |

| Typical Yield | 40-60% (after purification) | 60-80% |

| Solubility | Soluble in most organic solvents | Soluble in polar organic solvents |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The proposed two-step pathway, involving a Skraup synthesis followed by nitration, is a well-reasoned approach based on established organic chemistry principles and analogous reactions. The provided experimental protocols and data table serve as a valuable resource for researchers and professionals engaged in the synthesis of novel quinoline derivatives for drug discovery and development. It is crucial to perform all experimental work in a well-ventilated fume hood and with appropriate personal protective equipment, given the corrosive and potentially hazardous nature of the reagents involved. Characterization of the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-8-nitroquinoline is a substituted quinoline derivative with potential applications in organic synthesis and medicinal chemistry. The quinoline scaffold is a significant heterocyclic structure in the development of therapeutic agents, and the incorporation of methoxy and nitro groups can modulate its biological activity. This document provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on data from structurally similar compounds. The following tables summarize the core chemical identifiers and predicted physical properties.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 83010-83-7 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.19 g/mol |

| Appearance | Pale-Yellow Solid |

Table 2: Predicted Physical and Spectroscopic Properties of this compound

| Property | Predicted Value/Characteristics | Notes |

| Melting Point | 150-165 °C | Based on melting points of similar methoxy-nitroquinoline and methyl-nitroquinoline analogs such as 6-Methoxy-8-nitroquinoline (158-160 °C). |

| Boiling Point | > 300 °C | High boiling point is expected due to its aromatic structure and polar functional groups. |

| Solubility | Soluble in organic solvents like DMSO and ethanol; likely insoluble in water. | Based on the general solubility of nitroaromatic compounds and quinoline derivatives[1]. |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Methoxy protons (δ ~4.0 ppm, singlet) | Predicted chemical shifts based on related quinoline structures. |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55-60 ppm) | Predicted chemical shifts based on related quinoline structures. |

| IR Spectroscopy | ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ stretch), ~1250 cm⁻¹ (C-O stretch), Aromatic C-H and C=C absorptions | Characteristic peaks for nitro and methoxy functional groups on an aromatic ring. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 204.19 | Consistent with the molecular weight of the compound. |

Synthesis of this compound: An Experimental Protocol

A plausible and efficient method for the synthesis of this compound involves a two-step process: the Skraup synthesis of 7-methoxyquinoline followed by its nitration. This approach is adapted from established procedures for similar substituted quinolines.

Step 1: Synthesis of 7-Methoxyquinoline via Skraup Reaction

The Skraup synthesis is a classic method for producing quinolines from anilines. In this proposed synthesis, m-anisidine would be the starting material.

Workflow for the Synthesis of 7-Methoxyquinoline

Caption: Proposed workflow for the synthesis of 7-methoxyquinoline via the Skraup reaction.

Methodology:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of m-anisidine, glycerol, and a suitable oxidizing agent (such as nitrobenzene or arsenic pentoxide) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Heat the reaction mixture gently at first, then more strongly to maintain a vigorous reaction. The temperature is typically controlled between 120-140 °C.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool.

-

Carefully dilute the cooled mixture with water and neutralize it with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

Purify the crude 7-methoxyquinoline by vacuum distillation or column chromatography.

Step 2: Nitration of 7-Methoxyquinoline

The synthesized 7-methoxyquinoline can then be nitrated to introduce the nitro group at the 8-position. The methoxy group at the 7-position is an ortho-, para-director, and the steric hindrance at the 6-position favors nitration at the 8-position.

Workflow for the Nitration of 7-Methoxyquinoline

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Dissolve 7-methoxyquinoline in cold, concentrated sulfuric acid in a flask placed in an ice-salt bath to maintain a low temperature (0-5 °C).

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the resulting solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Potential Biological Activity and Signaling Pathways

The nitro group in these compounds can undergo bioreductive activation under hypoxic conditions, which are often found in solid tumors, leading to the formation of cytotoxic species[3]. This suggests a potential for selective toxicity towards cancer cells.

A hypothesized signaling pathway for nitroquinoline-induced cytotoxicity could involve the following steps:

Hypothesized Signaling Pathway for Nitroquinoline-Induced Cytotoxicity

References

7-Methoxy-8-nitroquinoline: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a concise technical guide to the core physical properties and synthetic methodology of 7-Methoxy-8-nitroquinoline. This quinoline derivative holds potential as a building block in medicinal chemistry and materials science. This guide summarizes its known physical characteristics and provides a detailed, generalized experimental protocol for its synthesis.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known physical state. For comparative context, data for the closely related isomer, 6-Methoxy-8-nitroquinoline, is also provided.

| Property | This compound | 6-Methoxy-8-nitroquinoline (for comparison) |

| CAS Number | 83010-83-7[1][2][3] | 85-81-4 |

| Molecular Formula | C10H8N2O3[1][2][3] | C10H8N2O3 |

| Molecular Weight | 204.19 g/mol [1] | 204.18 g/mol |

| Appearance | Pale-Yellow Solid | Light-tan crystals |

| Melting Point | Data not available | 158-160 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in Methanol | Methanol (0.8 g/100g at room temp.), Chloroform (3.9 g/100g at room temp.)[4] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 7-methoxyquinoline. The following protocol is a generalized procedure based on established methods for the nitration of similar quinoline derivatives.

Materials and Equipment

-

Reagents:

-

7-Methoxyquinoline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid or a mixture of concentrated Nitric and Sulfuric Acids

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethanol or other suitable solvent for recrystallization

-

-

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-methoxyquinoline in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Add the chilled nitrating mixture dropwise to the solution of 7-methoxyquinoline via the dropping funnel. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: After the complete addition of the nitrating agent, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent. Repeat the extraction process three times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a pale-yellow solid.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Biological Activity

At present, there is a notable lack of published research specifically detailing the biological activities or signaling pathway interactions of this compound. However, the broader class of quinoline derivatives is well-documented for a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[5][6] The functional groups present in this compound suggest it may serve as a valuable intermediate for the synthesis of novel bioactive compounds. Further research is warranted to explore the therapeutic potential of this specific molecule.

References

An In-depth Technical Guide to the Molecular Structure of 7-Methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 7-Methoxy-8-nitroquinoline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogs to present a robust and informative resource.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₁₀H₈N₂O₃. Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. A methoxy group (-OCH₃) is substituted at the 7th position and a nitro group (-NO₂) at the 8th position of the quinoline ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 83010-83-7 | [1] |

| Molecular Formula | C₁₀H₈N₂O₃ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| IUPAC Name | This compound | Inferred from structure |

| Appearance | Pale-Yellow Solid (Predicted) | Inferred from analogs |

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methoxyquinoline (Skraup Synthesis)

This reaction involves the synthesis of the quinoline ring from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid.

Diagram 2: Skraup Synthesis of 7-Methoxyquinoline

Caption: Workflow for the Skraup synthesis of 7-methoxyquinoline.

Experimental Protocol (Adapted from similar syntheses):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine m-anisidine, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a manageable reaction temperature.

-

Heating: After the addition is complete, heat the reaction mixture cautiously. The reaction is exothermic and can become vigorous. Maintain the temperature at a point that sustains a steady reflux.

-

Work-up: After the reaction is complete (typically monitored by TLC), cool the mixture and pour it onto ice. Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

-

Purification: Isolate the crude product by filtration or extraction with a suitable organic solvent (e.g., chloroform). The crude 7-methoxyquinoline can be purified by distillation under reduced pressure or by column chromatography.

Step 2: Nitration of 7-Methoxyquinoline

The second step involves the electrophilic nitration of the synthesized 7-methoxyquinoline to introduce the nitro group at the 8-position.

Diagram 3: Nitration of 7-Methoxyquinoline

References

An In-depth Technical Guide to 7-Methoxy-8-nitroquinoline

Disclaimer: The provided CAS number, 63485-75-6, corresponds to 7-Methoxy-8-nitroisoquinoline .[1][2][3][][5] This guide will focus on the similarly named compound, 7-Methoxy-8-nitroquinoline , as requested in the topic, for which a different CAS number (83010-83-7) has been assigned, although with limited public data.[6] This document compiles information based on established chemical principles and data from closely related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous synthetic and natural products with significant biological activities.[7] The quinoline scaffold is a key pharmacophore in medicinal chemistry, with applications ranging from antimalarial agents like quinine and chloroquine to anticancer and anti-inflammatory drugs.[8] The introduction of substituents, such as methoxy and nitro groups, onto the quinoline ring can modulate the molecule's physicochemical properties and biological activity. This guide provides a detailed examination of this compound, a derivative with potential applications in various research fields.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, its properties can be inferred from its structure and comparison with analogous compounds.

| Property | Data (Predicted/Analog-Based) | Reference Compounds |

| Molecular Formula | C₁₀H₈N₂O₃ | 6-Methoxy-8-nitroquinoline, 8-Methoxy-5-nitroquinoline[9] |

| Molecular Weight | 204.18 g/mol | 6-Methoxy-8-nitroquinoline, 8-Methoxy-5-nitroquinoline[9] |

| Appearance | Predicted to be a yellow or pale-yellow crystalline solid. | 5-Methoxy-8-nitroquinoline appears as pale yellow crystals.[10] |

| Melting Point (°C) | Not available. | 6-Methoxy-8-nitroquinoline: 158-160 °C, 5-Methoxy-8-nitroquinoline: 117.5-118 °C[10] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chloroform. | General solubility of nitroquinoline derivatives. |

Synthesis of this compound

The synthesis of this compound can be conceptually approached in a two-step process: the formation of the 7-methoxyquinoline intermediate, followed by regioselective nitration.

Step 1: Synthesis of 7-Methoxyquinoline via Skraup Reaction (Adapted from similar syntheses) [7][11][12]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine m-anisidine (1.0 mole), glycerol (3.0 moles), and a suitable oxidizing agent (e.g., m-nitroanisole, 0.4 moles).

-

Acid Addition: Slowly add concentrated sulfuric acid (approx. 100 mL) to the stirred mixture. The addition should be done cautiously to control the exothermic reaction.

-

Moderator: Add a moderator, such as ferrous sulfate heptahydrate (approx. 10 g), to prevent the reaction from becoming too violent.

-

Heating: Gently heat the mixture in an oil bath. Once the reaction initiates (indicated by a rapid increase in temperature), remove the heat source and allow the reaction to proceed under its own heat. If the reaction subsides, resume gentle heating to maintain reflux for 2-3 hours.

-

Work-up: After cooling, dilute the reaction mixture with water and neutralize with a sodium hydroxide solution. The 7-methoxyquinoline can be isolated by steam distillation or solvent extraction.

-

Purification: The crude product can be purified by vacuum distillation.

Step 2: Nitration of 7-Methoxyquinoline (Adapted from the nitration of 7-methylquinoline) [7]

-

Dissolution: Dissolve 7-methoxyquinoline (1.0 mole) in concentrated sulfuric acid, keeping the temperature low with an ice bath.

-

Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Addition: Add the nitrating mixture dropwise to the solution of 7-methoxyquinoline, maintaining a low temperature (e.g., -5 to 0 °C). The methoxy group is an ortho-, para-director, and the 8-position is sterically accessible, making it a likely site for nitration.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at low temperature.

-

Work-up: Pour the reaction mixture over crushed ice. The precipitated product can be collected by filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.[13][14]

Spectral Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons on the quinoline ring system.- A singlet for the methoxy group protons (around 3.9-4.1 ppm).- Distinct coupling patterns for the protons on the benzene and pyridine rings of the quinoline core. |

| ¹³C NMR | - Resonances for the 10 carbon atoms of the quinoline core.- A peak for the methoxy carbon (around 55-60 ppm).- Carbon atoms attached to the nitro and methoxy groups will be shifted accordingly. |

| IR (Infrared) | - Aromatic C-H stretching (around 3000-3100 cm⁻¹).- Asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[8]- C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).- Aromatic C=C and C=N stretching (1400-1600 cm⁻¹). |

| Mass Spec (MS) | - A molecular ion peak corresponding to the molecular weight of 204.18 g/mol . |

Biological Activities and Potential Applications

Direct biological studies on this compound are limited in the public domain. However, the biological activities of structurally related nitroquinolines and methoxyquinolines provide insights into its potential therapeutic applications.

-

Anticancer Potential: Many quinoline derivatives have been investigated as anticancer agents.[7] For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has shown anticancer activity against various cancer cell lines.[15] The presence of both the methoxy and nitro groups on the this compound scaffold suggests it could be a candidate for anticancer drug discovery. Substituted 4-anilinoquinolines with a methoxy group at the 8-position have also been synthesized and evaluated for their antiproliferative activities.[16]

-

Antimicrobial Activity: Nitroquinoline derivatives are known for their antimicrobial properties.[17] 8-methoxyquinoline has demonstrated strong antifungal and antibacterial activities.[8] Therefore, this compound could potentially exhibit similar antimicrobial effects.

-

Anti-inflammatory and Other Activities: Quinoline derivatives have also been explored for their anti-inflammatory and analgesic activities.[7] The specific substitution pattern of this compound could lead to novel pharmacological profiles.

Safety and Handling

Based on the GHS classification for the isomeric 7-Methoxy-8-nitroisoquinoline, the following hazards are anticipated[3]:

-

Harmful if swallowed (Acute toxicity, oral).

-

Harmful in contact with skin (Acute toxicity, dermal).

-

Harmful if inhaled (Acute toxicity, inhalation).

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a quinoline derivative with potential for further investigation in medicinal chemistry and materials science. While there is a scarcity of direct experimental data for this specific compound, this guide provides a comprehensive overview based on established synthetic methods and the known properties of its close analogs. The outlined synthesis protocols and predicted data serve as a valuable resource for researchers interested in exploring the potential of this and other substituted quinolines. Further research is warranted to fully characterize its chemical, physical, and biological properties.

References

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. 7-Methoxy-8-nitroisoquinoline | C10H8N2O3 | CID 820619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-methoxy-8-nitroisoquinoline | CymitQuimica [cymitquimica.com]

- 6. SDS of this compound, Safety Data Sheets, CAS 83010-83-7 - chemBlink [ww.chemblink.com]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. 8-Methoxy-5-nitroquinoline | C10H8N2O3 | CID 811350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-methoxy-8-nitroquinoline [chemister.ru]

- 11. Skraup reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

7-Methoxy-8-nitroquinoline derivatives and analogs

An In-depth Technical Guide on 7-Methoxy-8-nitroquinoline Derivatives and Analogs

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound derivatives and their analogs. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential in drug discovery, particularly in oncology. This guide synthesizes data from various studies, presenting it in a structured format to facilitate research and development efforts.

Introduction

Quinoline is a privileged heterocyclic scaffold that forms the core of numerous therapeutic agents, demonstrating a broad spectrum of biological activities including antimalarial, anticancer, and antimicrobial properties.[1][2][3][4] The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. The introduction of a methoxy group at the C-7 position and a nitro group at the C-8 position can significantly influence the molecule's electronic properties, bioavailability, and interaction with biological targets.[5] This guide focuses specifically on the synthesis, characterization, and biological evaluation of this compound derivatives and related analogs, which have emerged as compounds of interest in medicinal chemistry.

Synthesis of this compound Core

The synthesis of the this compound scaffold is typically achieved through a two-step process: the construction of the substituted quinoline core, followed by a regioselective nitration.

Step 1: Synthesis of 7-Methoxyquinoline

The Skraup synthesis is a classical and effective method for creating the quinoline ring. For 7-methoxyquinoline, the reaction starts with m-anisidine (3-methoxyaniline), which reacts with glycerol in the presence of an acid catalyst (typically sulfuric acid) and an oxidizing agent (such as m-nitrobenzenesulfonate or arsenic pentoxide).[1][2] The reaction is highly exothermic and requires careful temperature control.[1][2]

Step 2: Nitration of 7-Methoxyquinoline

The subsequent nitration of 7-methoxyquinoline is performed to introduce the nitro group at the C-8 position. This is a regioselective reaction where the methoxy group directs the electrophilic substitution. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., -5°C to 5°C) to control the reaction rate and prevent the formation of byproducts.[1][6]

References

- 1. brieflands.com [brieflands.com]

- 2. benchchem.com [benchchem.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectroscopic Analysis of 7-Methoxy-8-nitroquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic characterization of 7-Methoxy-8-nitroquinoline. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on analogous compounds and details the general experimental protocols for acquiring such data.

Introduction

Expected Spectroscopic Data

Based on the analysis of structurally similar compounds, such as 7-methyl-8-nitroquinoline and other substituted quinolines, the following spectroscopic data can be anticipated for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.9 | dd | 1H | H-2 |

| ~8.2 | dd | 1H | H-4 |

| ~7.5 | dd | 1H | H-3 |

| ~7.6 | d | 1H | H-5 |

| ~7.1 | d | 1H | H-6 |

| ~4.0 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 |

| ~136 | C-4 |

| ~122 | C-3 |

| ~148 | C-8a |

| ~130 | C-4a |

| ~128 | C-5 |

| ~115 | C-6 |

| ~155 | C-7 |

| ~140 | C-8 |

| ~57 | -OCH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H aromatic stretching |

| ~2950-2850 | Medium | C-H aliphatic stretching (-OCH₃) |

| ~1600, 1480 | Strong, Medium | C=C aromatic ring stretching |

| ~1530, 1350 | Strong | N-O asymmetric and symmetric stretching (NO₂) |

| ~1250 | Strong | C-O-C asymmetric stretching |

| ~1050 | Medium | C-O-C symmetric stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 204.05 | [M]⁺ (Molecular Ion) |

| 189.03 | [M-CH₃]⁺ |

| 174.05 | [M-NO]⁺ |

| 158.05 | [M-NO₂]⁺ |

| 130.05 | [M-NO₂-CO]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of quinoline derivatives, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

Sample Preparation: The compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound is not widely published, this guide provides a comprehensive overview of the expected data and the methodologies for its acquisition. The provided tables of predicted spectroscopic values serve as a valuable reference for researchers working on the synthesis and characterization of this and related quinoline derivatives. The outlined experimental protocols and workflow diagram offer a standardized approach for the structural elucidation of novel compounds in drug discovery and development.

Methodological & Application

Application Notes and Protocols for 7-Methoxy-8-nitroquinoline

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

7-Methoxy-8-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a wide array of biologically active compounds and approved drugs, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a methoxy group at the 7-position and a nitro group at the 8-position of the quinoline ring in this compound suggests its potential as a key intermediate in the synthesis of novel therapeutic agents and as a subject for biological investigation.

While specific experimental data for this compound is not extensively available in the public domain, this document provides a detailed guide based on established protocols for structurally related nitroquinoline derivatives. The methodologies outlined below for synthesis, purification, and characterization can be adapted by researchers to work with this compound. Additionally, potential biological applications are discussed based on the known activities of similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This information is crucial for its handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 83010-83-7 | N/A |

| Molecular Formula | C₁₀H₈N₂O₃ | N/A |

| Molecular Weight | 204.18 g/mol | N/A |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and characterization of analogous nitroquinoline compounds, such as 7-methyl-8-nitroquinoline and 6-methoxy-8-nitroquinoline.[1][2] These protocols provide a strong foundation for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound via Nitration of 7-Methoxyquinoline

This protocol describes the nitration of a 7-methoxyquinoline precursor. This is a common and effective method for introducing a nitro group onto the quinoline ring system.

Materials:

-

7-Methoxyquinoline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, d=1.5)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-methoxyquinoline (1.0 eq) in concentrated sulfuric acid (3.0 eq). Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 7-methoxyquinoline in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to yield the final product.

Protocol 2: Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the characterization of organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer. The expected spectrum would show characteristic signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons.

-

¹³C NMR: Record the ¹³C NMR spectrum in the same solvent. The spectrum will show distinct peaks for each carbon atom in the molecule, including the aromatic carbons and the methoxy carbon.

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically using a KBr pellet or an ATR accessory.

-

Look for characteristic absorption bands:

-

Aromatic C-H stretching (around 3000-3100 cm⁻¹)

-

C=C and C=N stretching in the aromatic ring (around 1450-1600 cm⁻¹)

-

Asymmetric and symmetric stretching of the nitro group (NO₂) (typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively)

-

C-O stretching of the methoxy group (around 1000-1300 cm⁻¹)

-

3. Mass Spectrometry (MS):

-

Determine the molecular weight of the compound using a mass spectrometer (e.g., ESI-MS, GC-MS).

-

The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of C₁₀H₈N₂O₃ (204.18 g/mol ).

Potential Biological Applications and Signaling Pathways

While direct biological studies on this compound are scarce, the activities of related nitroquinoline compounds provide insights into its potential applications. Nitroquinolines have been investigated for their efficacy in several therapeutic areas.

Anticancer Activity

Many quinoline derivatives exhibit significant anticancer properties. For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has been shown to induce apoptosis and inhibit tumor cell growth.[3] The proposed mechanisms of action for some nitroquinoline-based anticancer compounds include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and triggering apoptotic pathways.

Below is a conceptual signaling pathway diagram illustrating a potential mechanism of action for a nitroquinoline compound in cancer cells.

Caption: Potential anticancer mechanism of this compound.

Antimicrobial Activity

Nitroquinolines are also known for their antimicrobial properties. For example, 5-nitro-8-methoxyquinoline has demonstrated antibacterial and antifungal activities.[1] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial enzymes or to induce oxidative stress within the microbial cells.

The following workflow outlines a general protocol for screening the antimicrobial activity of this compound.

Caption: Workflow for antimicrobial activity screening.

Conclusion

This compound represents a promising scaffold for the development of new chemical entities with potential therapeutic applications. Although specific experimental data for this compound is limited, the protocols and information on related compounds provided in this document offer a solid starting point for researchers. The synthesis can be approached through established nitration reactions, and the resulting compound can be thoroughly characterized using standard analytical techniques. Further investigation into its biological activities, guided by the known properties of other nitroquinolines, is warranted to explore its full potential in drug discovery and development. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental conditions and objectives.

References

Application Notes and Protocols for 7-Methoxy-8-nitroquinoline in Cell Culture

Disclaimer: To date, specific experimental data for 7-Methoxy-8-nitroquinoline in cell culture applications is limited in publicly available literature. The following application notes, protocols, and data are based on research conducted on structurally and functionally related nitroquinoline and methoxyquinoline derivatives. Researchers must conduct their own dose-response experiments and pathway analyses to determine and validate the precise effects of this compound in their specific cellular models.

Introduction

This compound is a heterocyclic small molecule that, based on its structural motifs—a quinoline core, a methoxy group, and a nitro group—holds potential as a biologically active agent for investigation in cell culture, particularly in oncological research. The quinoline scaffold is a "privileged structure" found in numerous therapeutic agents. The addition of a nitro group can confer activities such as inducing oxidative stress or acting as a bio-reductive prodrug, while the methoxy group can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Structurally related nitroquinoline compounds are known to induce DNA damage, generate reactive oxygen species (ROS), and trigger apoptosis.[1] Methoxy-substituted quinoline and quinazoline derivatives have been investigated as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[2][3] Therefore, this compound is a promising candidate for investigation as a modulator of critical cellular processes.

Putative Mechanism of Action

Based on analogous compounds, this compound may exert its cellular effects through one or more of the following mechanisms:

-

Induction of Oxidative Stress and DNA Damage: Like other nitroaromatic compounds, this compound may be metabolically reduced within the cell to form reactive intermediates. These intermediates can generate ROS, leading to oxidative stress, which damages cellular components including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[1]

-

Kinase Inhibition: The quinoline scaffold is present in many kinase inhibitors. It is plausible that this compound could inhibit the activity of protein kinases that are crucial for cancer cell survival and proliferation. Prominent pathways often targeted by such molecules include the PI3K/Akt/mTOR and MAPK signaling cascades.[2][3]

-

Induction of Apoptosis: By inducing cellular stress or inhibiting survival pathways, the compound is likely to induce programmed cell death (apoptosis). This can be initiated through the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential, or the extrinsic (death receptor) pathway.[1]

-

Cell Cycle Arrest: Many cytotoxic agents interfere with the normal progression of the cell cycle, causing cells to arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which can prevent cell division and lead to apoptosis.[3]

Quantitative Data from Structurally Related Compounds

To provide a starting point for experimental design, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various methoxy- and nitro-substituted heterocyclic compounds in different cancer cell lines. These values can help in selecting a relevant concentration range for initial dose-response studies with this compound.

| Compound Class | Compound Name | Cell Line | Treatment Duration | IC50 Value (µM) |

| Methoxy-Indoloquinoline | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colon Cancer) | 48 h | 0.33[2] |

| Methoxyflavone | Sideritoflavone | MCF-7 (Breast Cancer) | 72 h | 4.9[4] |

| Methoxyflavone | 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast Cancer) | 72 h | 3.71[4] |

| Methoxyflavone | 5-demethyltangeritin | PC3 (Prostate Cancer) | 48 h | 11.8[4] |

| Methoxyflavone | Tangeritin | PC3 (Prostate Cancer) | 48 h | 17.2[4] |

| Methoxyquinazoline | Compound 18B | HCT116 (Colon Cancer) | Not Specified | 5.64 ± 0.68[5] |

| Nitroquinoline | 8-hydroxy-5-nitroquinoline (Nitroxoline) | T. cruzi Amastigote | Not Specified | 1.24 ± 0.23[6] |

| Nitroquinoline | 8-hydroxy-5-nitroquinoline (Nitroxoline) | T. cruzi Epimastigote | Not Specified | 3.00 ± 0.44[6] |

Experimental Protocols

The following are detailed protocols for foundational experiments to characterize the effects of this compound in cell culture.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]

Materials:

-

Cells of interest cultured in 96-well plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[6][9]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range based on related compounds could be 0.1, 1, 10, 50, and 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%) and an untreated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into insoluble formazan crystals.[9]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7][8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA dye that cannot enter live or early apoptotic cells but stains late apoptotic and necrotic cells that have lost membrane integrity.[10]

Materials:

-

Treated and control cells (1-5 x 10^5 cells per sample)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis by treating cells with this compound at desired concentrations (e.g., 1x and 2x the determined IC50) for a specified time (e.g., 24 hours). Include positive and negative controls.

-

Cell Collection: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant. For suspension cells, collect them directly. Centrifuge the cells (e.g., at 300 x g for 5 minutes).[11]

-

Washing: Wash the cells once with cold PBS and centrifuge again. Discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

-

Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Use a 488 nm laser for excitation. Detect FITC fluorescence at ~530 nm (e.g., FL1) and PI fluorescence at >575 nm (e.g., FL3).[14]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[15]

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

Cold PBS

-

PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[4]

-

Flow cytometer

Procedure:

-

Cell Collection: Harvest approximately 1-2 x 10^6 cells after treatment with this compound. Centrifuge at 300-500 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[11][16]

-

Incubation: Fix the cells for at least 30 minutes on ice.[16] (Samples can be stored at -20°C for several weeks).[11]

-

Rehydration: Centrifuge the fixed cells (a higher speed may be needed, e.g., 850 x g) for 5 minutes, decant the ethanol, and wash twice with cold PBS.[4][11]

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[16] The RNase A is crucial for degrading RNA to ensure PI only stains DNA.[4]

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[16][17]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect fluorescence data on a linear scale. Use a doublet discrimination gate (e.g., pulse-width vs. pulse-area) to exclude cell aggregates.[16] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a cell lysate, which is essential for investigating the effect of this compound on signaling pathways (e.g., assessing the phosphorylation status of kinases like Akt or ERK).[18]

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-ERK, ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them by adding cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein extract.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[20]

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[19]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]

-

Washing: Repeat the washing step as in step 8.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Visualizations

Caption: Experimental workflow for characterizing the in vitro effects of a novel compound.

References

- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. broadpharm.com [broadpharm.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. static.igem.org [static.igem.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 18. medium.com [medium.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 7-Methoxy-8-nitroquinoline as a Fluorescent Probe

Disclaimer: The following application notes and protocols are based on the chemical structure of 7-Methoxy-8-nitroquinoline and principles derived from structurally similar fluorescent probes. As of the latest literature review, specific experimental data for this compound as a fluorescent probe is not extensively available. The proposed applications and protocols are therefore hypothetical and intended to serve as a guide for research and development.

Introduction

This compound is a quinoline derivative with potential applications as a fluorescent probe. Its structure, featuring a nitro group, suggests its utility in detecting reductive enzymes, particularly nitroreductase (NTR). NTR is an enzyme that is significantly upregulated in hypoxic (low oxygen) environments, which are characteristic of solid tumors.[1][2][3] This makes NTR a critical biomarker for cancer diagnosis and for monitoring the efficacy of hypoxia-activated cancer therapies.

Fluorescent probes designed for NTR detection typically operate on a "turn-on" mechanism.[1] The nitro group, an electron-withdrawing moiety, quenches the fluorescence of the core fluorophore. In the presence of NTR and a cofactor like NADH, the nitro group is reduced to an electron-donating amino group.[1][2] This conversion restores or enhances the fluorescence of the molecule, providing a detectable signal that correlates with NTR activity.

These notes provide a potential application for this compound as a fluorescent probe for detecting nitroreductase and imaging hypoxia in cancer cells, along with detailed protocols for its use.

Proposed Mechanism of Action

The proposed sensing mechanism of this compound involves the enzymatic reduction of its nitro group by nitroreductase (NTR) in the presence of NADH. The non-fluorescent or weakly fluorescent this compound is converted to the highly fluorescent 7-Methoxy-8-aminoquinoline. This "turn-on" fluorescent response allows for the sensitive detection of NTR activity.

Caption: Proposed mechanism for NTR detection by this compound.

Data Presentation

The following table summarizes the hypothetical photophysical and performance characteristics of this compound as an NTR probe, based on data from similar quinoline-based and nitroaromatic fluorescent probes.[1][4]

| Parameter | Hypothetical Value | Notes |

| Excitation Wavelength (λex) | ~370 nm | Estimated based on the quinoline scaffold. |

| Emission Wavelength (λem) | ~520 nm | Expected significant Stokes shift after reduction. |

| Stokes Shift | ~150 nm | A large Stokes shift is desirable to minimize background interference.[1][4] |

| Quantum Yield (Φ) | <0.01 (before reduction)>0.3 (after reduction) | A significant increase in quantum yield is expected upon reduction of the nitro group. |

| Detection Limit | 10-100 ng/mL | In the range of other sensitive NTR probes.[2][3][4] |

| Response Time | 15-30 minutes | Typical for enzymatic reactions with fluorescent probes.[3] |

| Solubility | Soluble in DMSO, moderate in aqueous buffers | Common for organic fluorescent probes. |

| Cell Permeability | Good | Expected for small, heterocyclic molecules. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for similar quinoline derivatives. A plausible synthetic route involves the Skraup synthesis from 2-methoxy-3-nitroaniline, or a two-step process starting from 7-methoxyquinoline followed by nitration.[5][6][7]

Materials:

-

7-Methoxyquinoline

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Cool a solution of concentrated sulfuric acid in a flask to 0°C using an ice bath.

-

Slowly add 7-methoxyquinoline to the cooled sulfuric acid with constant stirring.

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and cool it to 0°C.

-

Add the nitrating mixture dropwise to the 7-methoxyquinoline solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

In Vitro Nitroreductase Activity Assay

This protocol describes a general method for measuring NTR activity in a cell-free system.[1]

Materials:

-

Nitroreductase enzyme (e.g., from E. coli)

-

This compound stock solution (1 mM in DMSO)

-

NADH stock solution (10 mM in buffer)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing PBS buffer, NADH (final concentration 100-200 µM), and this compound (final concentration 5-10 µM).

-

Initiate the reaction by adding the nitroreductase enzyme to the wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) using the plate reader (λex = 370 nm, λem = 520 nm).

-

A control reaction without the NTR enzyme should be run in parallel to measure background fluorescence.

-

Plot the fluorescence intensity against time to determine the reaction rate.

Caption: Workflow for the in vitro nitroreductase activity assay.

Cellular Imaging of Hypoxia

This protocol outlines the use of this compound for imaging NTR activity in living cells, which is indicative of a hypoxic state.[2][4]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)

-

This compound stock solution (1 mM in DMSO)

-

Hoechst 33342 or DAPI for nuclear staining (optional)

-

Fluorescence microscope

Procedure:

-

Culture the cells on glass-bottom dishes or chamber slides.

-

Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) for 12-24 hours or by treating them with a chemical inducer. A control group of cells should be maintained under normoxic conditions (21% O₂).

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with a solution of this compound (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

-

(Optional) Co-stain the cells with a nuclear marker like Hoechst 33342.

-

Wash the cells twice with PBS to remove the excess probe.

-

Add fresh PBS or culture medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets (for the probe: excitation ~370 nm, emission ~520 nm; for Hoechst: excitation ~350 nm, emission ~460 nm).

-

Compare the fluorescence intensity between the hypoxic and normoxic cells. A significantly higher fluorescence signal is expected in the hypoxic cells due to increased NTR activity.

Caption: Workflow for cellular imaging of hypoxia.

Potential Applications in Drug Development

-

High-Throughput Screening: this compound could be used in high-throughput screening assays to identify inhibitors of nitroreductase.

-

Cancer Diagnosis: As a probe for hypoxia, it could aid in the non-invasive imaging and diagnosis of solid tumors.[2]

-

Bioreductive Prodrug Research: It can be used to monitor the activity of NTR, which is often exploited to activate hypoxia-targeted prodrugs.

Safety and Handling

Quinoline derivatives and nitroaromatic compounds should be handled with care. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. benchchem.com [benchchem.com]

- 2. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RSC - Page load error [pubs.rsc.org]

- 4. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. brieflands.com [brieflands.com]

Application Notes and Protocols for the Analytical Determination of 7-Methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-8-nitroquinoline is a quinoline derivative of interest in pharmaceutical research and development, often as an intermediate in the synthesis of more complex molecules or as a potential impurity. Accurate and reliable analytical methods are crucial for its detection, quantification, and characterization to ensure the quality, safety, and efficacy of pharmaceutical products. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with spectroscopic characterization methods.

High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of quinoline derivatives. This method separates compounds based on their polarity.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid

-

This compound reference standard

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The exact ratio should be optimized for best separation, for example, starting with a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its maximum absorbance wavelength (λmax).

4. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Example)

| Parameter | Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (%Recovery) | 98 - 102% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical materials.

Experimental Protocol: GC-MS

1. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight)

2. Reagents and Standards:

-

Helium (carrier gas)

-

Solvent for sample dissolution (e.g., methanol, dichloromethane)

-

This compound reference standard

3. GC-MS Conditions:

-

GC Column: A capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: A suitable mass range to cover the parent ion and expected fragment ions of this compound and potential impurities (e.g., m/z 50-400).

4. Sample Preparation:

-

Dissolve a known amount of the sample in a suitable volatile solvent.

-

The concentration should be optimized to avoid column overloading.

5. Data Analysis:

-

Identify this compound and any impurities by comparing their retention times and mass spectra to reference standards or spectral libraries.

-